

## CAS number and molecular weight of (1S,2S)-Bortezomib

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Compound of Interest

Compound Name: (1S,2S)-Bortezomib

Cat. No.: B193255

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# (1S,2S)-Bortezomib: An In-depth Technical Guide

This guide provides comprehensive technical information on **(1S,2S)-Bortezomib**, an enantiomer of the potent proteasome inhibitor Bortezomib. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and pathway visualizations.

### **Physicochemical Properties**

**(1S,2S)-Bortezomib** is a specific stereoisomer of the drug Bortezomib. The physicochemical properties are summarized below.

Property	Value
CAS Number	1132709-14-8[1][2]
Molecular Formula	C19H25BN4O4
Molecular Weight	384.24 g/mol [3][4][5]

Note: The widely studied and clinically approved form of Bortezomib has the CAS number 179324-69-7.[4][5][6][7]

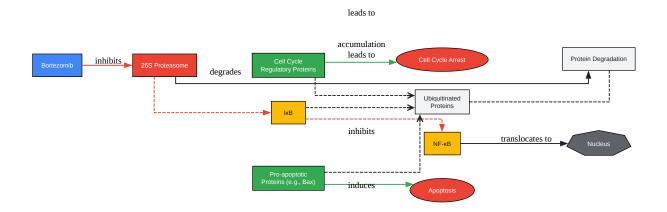


#### **Mechanism of Action: Proteasome Inhibition**

Bortezomib, in its clinically utilized form, is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[5] This inhibition is primarily achieved through the interaction of the boronic acid moiety of Bortezomib with the threonine residue in the active site of the  $\beta$ 5 subunit of the 20S proteasome core.[1][2] This targeted inhibition of the chymotrypsin-like activity of the proteasome disrupts the normal degradation of intracellular proteins, leading to a cascade of downstream effects.[7]

The accumulation of misfolded and regulatory proteins due to proteasome inhibition disrupts cell cycle progression, induces apoptosis, and inhibits the activation of nuclear factor-kappa B (NF-kB), a key regulator of inflammation and cell survival.[1][2]

Signaling Pathway of Bortezomib-Induced Apoptosis



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Caption: Bortezomib-induced apoptotic signaling pathway.



## **Experimental Protocols**

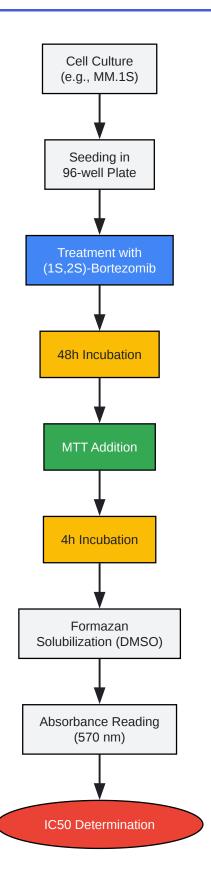
The following provides a generalized methodology for assessing the cytotoxic effects of **(1S,2S)-Bortezomib** on a cancer cell line.

Cell Viability Assay (MTT Assay)

- Cell Culture: Culture human multiple myeloma (MM.1S) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of (1S,2S)-Bortezomib in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (clinically used Bortezomib).
- Incubation: Incubate the plate for 48 hours at 37°C.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

**Experimental Workflow for Cell Viability** 





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